1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Brand Name:
Vulcanchem
CAS No.:
174648-93-2
VCID:
VC0170333
InChI:
InChI=1S/C11H13N3O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6,12H2,1H3
SMILES:
CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-]
Molecular Formula:
C11H13N3O3
Molecular Weight:
235.24 g/mol
1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
CAS No.: 174648-93-2
Main Products
VCID: VC0170333
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol
CAS No. | 174648-93-2 |
---|---|
Product Name | 1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
Molecular Formula | C11H13N3O3 |
Molecular Weight | 235.24 g/mol |
IUPAC Name | 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Standard InChI | InChI=1S/C11H13N3O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6,12H2,1H3 |
Standard InChIKey | GCWPKONQAKRVJD-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-] |
Canonical SMILES | CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-] |
Synonyms | 1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
PubChem Compound | 10633504 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume